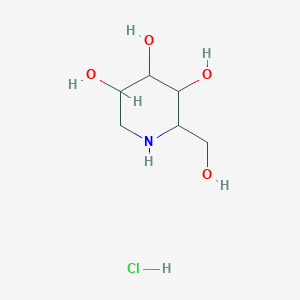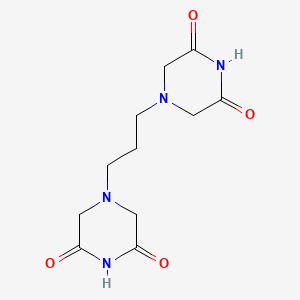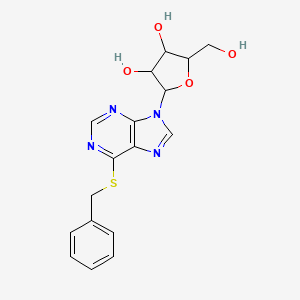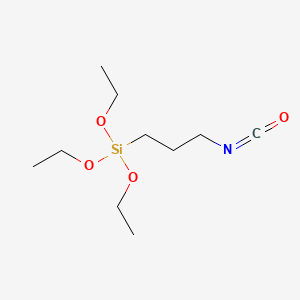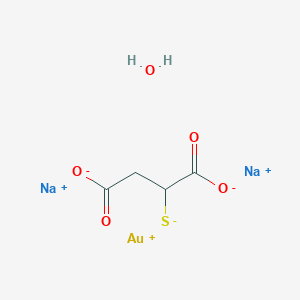
Gold sodium thiomalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold Sodium Thiomalate is the sodium salt of gold thiomalic acid, an organogold compound with antirheumatic and potential antineoplastic activities. Gold sodium thiomalate (GST) appears to inhibit the activity of atypical protein kinase C iota (PKCiota) by forming a cysteinyl-aurothiomalate adduct with the cysteine residue Cys-69 within the PB1 binding domain of PKCiota. This prevents the binding of Par6 (Partitioning defective protein 6) to PKCiota, thereby inhibiting PKCiota-mediated oncogenic signaling, which may result in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. Atypical PKCiota, a serine/threonine kinase overexpressed in numerous cancer cell types, plays an important role in cancer proliferation, invasion, and survival; Par6 is a scaffold protein that facilitates atypical PKC-mediated phosphorylation of cytoplasmic proteins involved in epithelial and neuronal cell polarization.
A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.
Applications De Recherche Scientifique
Gold Sodium Thiomalate in Rheumatoid Arthritis
- Gold sodium thiomalate has been extensively studied for its use in treating rheumatoid arthritis. Despite the rise of other therapeutic agents, some researchers still consider it a valuable treatment option (Kean & Kean, 2008).
Biological Activity and Challenges in Research
- The compound presents several biological activities and structural complexities, which have made it challenging to understand its exact mechanism of action and efficacy. Gold sodium thiomalate's pharmacokinetics and its different physical states contribute to its varied biological activity (Kean, Lock & Howard-Lock, 1991).
Activation of Latent Human Leukocyte Collagenase
- It has been found to activate latent human polymorphonuclear leukocyte collagenase, which could have implications in its therapeutic effects (Lindy, Sorsa, Suomalainen & Turto, 1986).
Inhibition of Macrophage-Derived Angiogenic Activity
- Gold sodium thiomalate has shown potential in reducing detectable angiogenic activity produced by macrophages, which is significant considering the role of angiogenesis in various diseases (Koch, Cho, Burrows, Leibovich & Polverini, 1988).
Miscellaneous Applications and Observations
- Other studies have investigated its role in activating stress proteins in macrophages, its anti-leishmanial properties, its effect on thrombin activity, and its potential as a circulating contact allergen (Sato, Yamaguchi, Shibasaki, Ishii & Bannai, 1995); (Abruzzo & DeHoratius, 1969); (Kean, Kassam, Lock, Buchanan, Rischke & Nablo, 1984); (Möller, 2000).
Propriétés
Numéro CAS |
39377-38-3 |
|---|---|
Nom du produit |
Gold sodium thiomalate |
Formule moléculaire |
C4H5AuNa2O5S |
Poids moléculaire |
408.09 g/mol |
Nom IUPAC |
disodium;gold(1+);2-sulfidobutanedioate;hydrate |
InChI |
InChI=1S/C4H6O4S.Au.2Na.H2O/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;;1H2/q;3*+1;/p-3 |
Clé InChI |
YLQOAPBVYJCTPW-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+] |
SMILES canonique |
C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+] |
Color/Form |
White to yellowish-white powder; mixture of mono- and disodium salts |
Autres numéros CAS |
12244-57-4 |
Numéros CAS associés |
12244-57-4 (Parent) |
Durée de conservation |
Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |
Solubilité |
Very soluble in water; practically insoluble in alcohol, ethe |
Synonymes |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)
![[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B1197277.png)

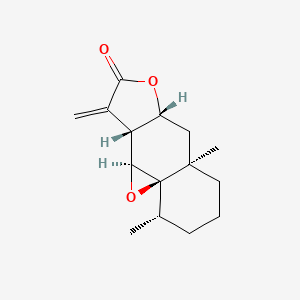
![(1S,2R,4R,11S)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1197285.png)

![5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)
